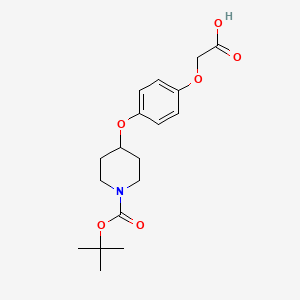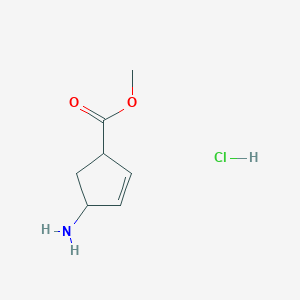![molecular formula C7H9NO2 B1370058 1,6-Dioxaspiro[2.5]octane-2-carbonitrile CAS No. 883442-47-5](/img/structure/B1370058.png)
1,6-Dioxaspiro[2.5]octane-2-carbonitrile
Descripción general
Descripción
1,6-Dioxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the CAS Number: 883442-47-5 . It has a molecular weight of 139.15 and its IUPAC name is 1,6-dioxaspiro[2.5]octane-2-carbonitrile . The compound is in liquid form .
Synthesis Analysis
The synthesis of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile involves a two-stage process . In the first stage, 1,6-dioxaspiro[2.5]octane-2-carbonitrile reacts with palladium 10% on activated carbon in the presence of hydrogen in methanol for 2 hours . In the second stage, the product from the first stage reacts with lithium aluminium tetrahydride in tetrahydrofuran for 2 hours at reflux temperature .Molecular Structure Analysis
The InChI Code for 1,6-Dioxaspiro[2.5]octane-2-carbonitrile is 1S/C7H9NO2/c8-5-6-7(10-6)1-3-9-4-2-7/h6H,1-4H2 . The InChI key is IPHRJNDSVHURSO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,6-Dioxaspiro[2.5]octane-2-carbonitrile is a liquid . It has a molecular weight of 139.15 . The InChI Code is 1S/C7H9NO2/c8-5-6-7(10-6)1-3-9-4-2-7/h6H,1-4H2 and the InChI key is IPHRJNDSVHURSO-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Hydrolysis and Reaction Studies
Hydrolysis Reactions : The compound undergoes hydrolysis in aqueous dioxane with hydrogen bromide, leading to the formation of various cyclopropane-carboxylic acids and pyrrol derivatives. Hydrolysis in the presence of sulfuric acid results in nitrogen migration and the formation of dicyanocyclopropane-dicarboxamide (Kayukova et al., 2007).
Reactions with Alcohols and Ketoximes : The compound reacts with primary aliphatic alcohols and ketoximes to produce a variety of cyclopropanecarboxylates and aminobicyclohexenes (Kayukova et al., 2006).
Synthesis of Heterocyclic Compounds
- Synthesis of Dihydrofurans and Tetrahydrochromenes : The compound is used in synthesizing 2-alkoxy-2-dihydrofurans and 2-alkylidenaminoxy-2-dihydrofurans. It also forms triarylphosphoranilidenamino tetrahydrochromenes (Kayukova et al., 1998).
Applications in Material Science
Corrosion Inhibition : Spirocyclopropane derivatives, including 1,6-Dioxaspiro[2.5]octane variants, are studied for their inhibition properties for mild steel corrosion in acidic solutions. Their effectiveness is attributed to physical and chemical adsorption processes (Chafiq et al., 2020).
Thermoset Shrinkage Reduction : The compound, when mixed with diglycidyl ether of bisphenol A and cured, can reduce shrinkage in thermosets. The process is analyzed using various spectroscopic techniques (González et al., 2006).
Thermal Decomposition and Polymerization
Thermal Decomposition Kinetics : The thermal decomposition of 1,6-Dioxaspiro[2.5]octane variants in different solvents has been studied, revealing the kinetics and products of thermolysis (Grabovskii et al., 2009).
Radical Ring-Opening Polymerization : Vinylcyclopropanone derivatives of 1,6-Dioxaspiro[2.5]octane have been synthesized and studied for their radical ring-opening polymerization behavior. This research contributes to the understanding of polymer structure and polymerization mechanisms (Okazaki et al., 1997).
Propiedades
IUPAC Name |
1,6-dioxaspiro[2.5]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-5-6-7(10-6)1-3-9-4-2-7/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHRJNDSVHURSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275613 | |
| Record name | 1,6-Dioxaspiro[2.5]octane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dioxaspiro[2.5]octane-2-carbonitrile | |
CAS RN |
883442-47-5 | |
| Record name | 1,6-Dioxaspiro[2.5]octane-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883442-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dioxaspiro[2.5]octane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)

![3-{3-[4-(Benzyloxy)phenoxy]-propoxy}benzenecarbaldehyde](/img/structure/B1369993.png)

![2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate](/img/structure/B1369995.png)




